Calcium saccharin
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6485-34-3 |
|---|---|
Molecular Formula |
C7H5CaNO3S |
Molecular Weight |
223.26 g/mol |
IUPAC Name |
calcium;1,1-dioxo-1,2-benzothiazol-3-olate |
InChI |
InChI=1S/C7H5NO3S.Ca/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9); |
InChI Key |
GSHUZVSNIBLGMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Ca+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O.[Ca] |
Other CAS No. |
6485-34-3 |
Pictograms |
Irritant |
Synonyms |
Calcium, Saccharin Saccharin Saccharin Calcium Saccharin Sodium |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Preparative Chemistry of Calcium Saccharin
Industrial-Scale Synthesis Routes and Optimization Strategies for Calcium Saccharin (B28170)
The industrial production of calcium saccharin is intrinsically linked to the synthesis of its parent compound, saccharin. The two primary historical methods for saccharin production are the Remsen-Fahlberg process and the Maumee process. The final step in producing this compound involves a neutralization reaction of saccharin with a calcium source.
The Remsen-Fahlberg process, the original method of discovery, starts with toluene. This process involves the sulfonation of toluene to produce o- and p-toluenesulfonamide. The ortho-isomer is then oxidized, typically with potassium permanganate, to form o-sulfamoylbenzoic acid, which upon heating, cyclizes to form saccharin. wikipedia.orgpreprints.org
The Maumee process, developed later, begins with methyl anthranilate. This route involves a series of reactions including diazotization, sulfonation, chlorination, and amidation to yield saccharin. wikipedia.orgfrontiersin.orgacs.org
Once saccharin is synthesized, it is converted to this compound. A common method involves reacting an aqueous solution of saccharin with calcium hydroxide or calcium carbonate. The reaction is typically carried out until a specific pH range (e.g., 4.50 - 5.75) is achieved. The resulting solution is then filtered and evaporated to dryness to obtain crystalline this compound. nih.gov
Table 1: Comparison of Major Industrial Synthesis Routes for Saccharin
| Feature | Remsen-Fahlberg Process | Maumee Process |
| Starting Material | Toluene | Methyl Anthranilate |
| Key Intermediates | o-Toluenesulfonamide | 2-Carbomethoxy-benzenediazonium chloride |
| Oxidizing Agent | Potassium Permanganate | Chlorine |
| Reported Purity | Can achieve high purity through refinement | Generally high purity |
| Key Advantage | Historical significance and established process | Improved synthesis developed in 1950 |
| Final Step to this compound | Neutralization of saccharin with a calcium source (e.g., Ca(OH)₂, CaCO₃) | Neutralization of saccharin with a calcium source (e.g., Ca(OH)₂, CaCO₃) |
Optimization of these processes for this compound production focuses on maximizing yield, ensuring high purity by minimizing byproducts like p-toluenesulfonamide, and reducing operational costs. This can involve precise control of reaction conditions such as temperature, pressure, and pH, as well as efficient separation and purification techniques. researchgate.netaidic.it
Process Intensification and Green Chemistry Applications in this compound Production
Process intensification (PI) aims to develop smaller, cleaner, and more energy-efficient manufacturing technologies. aiche.orgvapourtec.com In the context of this compound production, PI could involve the use of microreactors or continuous flow chemistry. These technologies offer enhanced heat and mass transfer, leading to better control over reaction conditions, potentially increasing yield and purity while reducing reaction times and the size of the manufacturing plant. researchgate.netsphinxsai.com For instance, continuous flow reactors could be employed for the diazotization or sulfonation steps in the Maumee process, offering safer handling of potentially hazardous intermediates. vapourtec.com
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For this compound synthesis, this could involve:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org
Use of Safer Solvents and Reagents: Replacing hazardous solvents like toluene with greener alternatives or employing solvent-free reaction conditions where possible.
Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste. For example, developing catalytic oxidation methods to replace the use of potassium permanganate in the Remsen-Fahlberg process. rsc.orgresearchgate.net
Energy Efficiency: Designing processes that can be conducted at ambient temperature and pressure to reduce energy consumption. acs.org
The shift towards sustainable food additives is a growing trend, encouraging manufacturers to adopt greener production methods. grownida.comfoodindustryhub.comnanochemsolutions.com This includes sourcing raw materials from renewable feedstocks and minimizing the environmental footprint of the entire manufacturing process. mdpi.com
Table 2: Potential Green Chemistry Metrics for this compound Synthesis
| Metric | Description | Potential Application in this compound Synthesis |
| Process Mass Intensity (PMI) | The ratio of the total mass of materials used to the mass of the final product. acs.org | Evaluating the overall efficiency of the Remsen-Fahlberg vs. Maumee process and identifying areas for waste reduction. |
| Atom Economy | The measure of the amount of starting materials that become incorporated into the final product. greenchemistry-toolkit.org | Comparing the efficiency of different synthetic routes to saccharin. |
| E-Factor | The mass ratio of waste to desired product. greenchemistry-toolkit.org | Quantifying the environmental impact of different synthesis pathways. |
| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. nih.gov | Assessing the efficiency of individual reaction steps. |
Mechanistic Aspects of this compound Chemical Synthesis
The synthesis of saccharin via the Remsen-Fahlberg process involves the oxidation of the methyl group of o-toluenesulfonamide to a carboxylic acid, followed by an intramolecular condensation to form the five-membered heterocyclic ring of saccharin. The mechanism of oxidation with potassium permanganate proceeds through a series of steps involving the formation of a manganate ester.
In the Maumee process, the key steps involve the diazotization of methyl anthranilate to form a diazonium salt. This is followed by a Sandmeyer-type reaction where the diazonium group is replaced by a sulfonyl chloride group using sulfur dioxide and a copper catalyst. Subsequent amidation and cyclization lead to the formation of saccharin.
The final step, the formation of this compound, is an acid-base neutralization reaction. Saccharin, with a pKa of about 1.6, is a moderately strong acid due to the electron-withdrawing nature of the two sulfonyl oxygen atoms, which stabilizes the conjugate base. wikipedia.org The acidic proton is on the nitrogen atom. When reacted with a base like calcium hydroxide, the proton is transferred from the nitrogen of saccharin to the hydroxide ion, forming the saccharinate anion and water. Two saccharinate anions then associate with one calcium cation (Ca²⁺) to form the salt, this compound.
Laboratory-Scale and Novel Synthetic Approaches to this compound and its Derivatives
In the laboratory, the synthesis of this compound can be achieved by reacting saccharin with a calcium salt, such as calcium chloride, in a suitable solvent. However, much of the recent research has focused on the synthesis of saccharin derivatives and analogues for various applications, particularly in medicinal chemistry.
Catalytic Systems in this compound Synthesis
While the final neutralization step to form this compound does not typically require a catalyst, the synthesis of the saccharin precursor can be facilitated by catalytic methods. For instance, in the Maumee process, a copper salt is used as a catalyst in the formation of the sulfonyl chloride intermediate. researchgate.net
Furthermore, saccharin and its derivatives have themselves been employed as catalysts in a variety of organic reactions. rsc.orgresearchgate.net For example, N-bromosaccharin can act as a catalyst, brominating agent, and oxidizing agent. researchgate.net Sodium saccharin has also been used as a catalyst in multicomponent reactions. deanfrancispress.com This catalytic activity stems from the unique electronic and structural features of the saccharin molecule.
Derivatization and Analogues Synthesis of this compound for Research Purposes
The saccharin scaffold has been identified as a "privileged framework" in medicinal chemistry, serving as a key structural element in various biologically active compounds, including enzyme inhibitors. Current time information in Lucas County, US. Consequently, significant research has been dedicated to the synthesis of saccharin derivatives and analogues.
A prominent method for creating a diverse library of saccharin derivatives is the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." This reaction allows for the efficient and specific linking of various functional groups to the saccharin core, typically on the benzene ring, to produce novel saccharin-1,2,3-triazole conjugates. mdpi.comnih.gov These derivatives are then studied for their potential as inhibitors of enzymes like carbonic anhydrase. researchgate.netnih.gov
Other synthetic strategies involve the N-alkylation or N-acylation of the saccharin nitrogen to introduce different substituents. deanfrancispress.com These derivatization reactions allow for the fine-tuning of the physicochemical and biological properties of the saccharin molecule for specific research purposes. nih.govijmcr.comresearchgate.net
Table 3: Examples of Saccharin Derivatization Reactions for Research
| Reaction Type | Reagents | Purpose |
| Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Saccharin azide, terminal alkyne, Cu(I) catalyst | Synthesis of saccharin-1,2,3-triazole conjugates for enzyme inhibition studies. mdpi.comnih.gov |
| N-Alkylation | Saccharin sodium salt, alkyl halide | Introduction of various alkyl groups to the saccharin nitrogen to modify biological activity. deanfrancispress.com |
| N-Acylation | Saccharin sodium salt, acyl chloride | Synthesis of N-acyl saccharin derivatives for use as reagents or catalysts. deanfrancispress.com |
| Schiff Base Formation | Saccharin derivative with a primary amine, aldehyde or ketone | Creation of saccharin-containing Schiff bases with potential biological activities. nih.gov |
Crystal Engineering and Solid-State Synthesis of this compound Polymorphs
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. nih.gov In the context of this compound, crystal engineering can be used to explore the existence of different crystalline forms, or polymorphs, which may exhibit different physical properties such as solubility and stability.
While the crystal structures of saccharin salts with various active pharmaceutical ingredients and other organic molecules have been extensively studied to improve their properties, there is limited publicly available research specifically on the polymorphism of pure this compound. acs.orgnih.gov However, the study of other saccharin salts, such as sodium saccharin, which is known to exist in different hydrated forms, suggests that this compound may also exhibit polymorphism. nih.gov
The solid-state synthesis of this compound could involve techniques such as grinding or solvent-drop grinding of saccharin with a calcium salt. These methods can sometimes lead to the formation of different polymorphs or cocrystals that may not be accessible through traditional solution-based crystallization. nih.govresearchgate.net
Cutting Edge Analytical Characterization Techniques for Calcium Saccharin
Advanced Chromatographic and Electrophoretic Separations for Calcium Saccharin (B28170) Research
Chromatographic and electrophoretic separation techniques are indispensable tools in the analysis of calcium saccharin due to their high resolving power and sensitivity. These methods enable the isolation and quantification of this compound from complex matrices, as well as the identification of related substances and impurities.
Development of High-Performance Liquid Chromatography (HPLC) Methods for this compound Analysis
High-Performance Liquid Chromatography (HPLC) is a widely preferred technique for the determination of saccharin and its salts, including this compound, in various matrices due to its simplicity, sensitivity, and ability to simultaneously determine multiple sweeteners researchgate.netnih.govpsu.edu. HPLC methods for saccharin analysis often involve reversed-phase chromatography coupled with ultraviolet (UV) detection researchgate.netpsu.edu.
Research has focused on developing robust HPLC methods for the quantification of saccharin, which is often present as its sodium or calcium salt in commercial products researchgate.netcrbb-journal.comoup.com. For instance, a method utilizing a 5 µm C8 bonded silica (B1680970) column (150mm × 4.6 mm) as the stationary phase has been reported, employing a mobile phase gradient from 3% acetonitrile (B52724) in 0.02M KH2PO4 (pH 5) to 20% acetonitrile in 0.02M KH2PO4 (pH 3.5) at a constant flow rate of 1.0 mL/min researchgate.net. Chromatograms were obtained at a wavelength of 210 nm researchgate.net.
Another notable HPLC method developed for the simultaneous quantification of acesulfame-K, saccharin, aspartame, caffeine, and benzoic acid in soft drinks utilized a DS Hypersil C18.5 µm column (250 mm × 4.6 mm) ub.ro. The mobile phase consisted of potassium dihydrogen orthophosphate buffer (pH 4.3) and acetonitrile (88:12, v/v) under isocratic conditions ub.ro. Detection wavelengths were optimized, with saccharin being detected at 265 nm ub.ro. This method demonstrated stable retention times, with a relative standard deviation (RSD) of 0.0% for saccharin, and good linearity over a concentration range of 0-100 mg/L ub.ro. The detection limit for saccharin was reported as 1 mg/kg ub.ro.
The combination of HPLC with electrospray mass spectrometry (HPLC-ESI-MS) or tandem mass spectrometry (LC-ESI-MS/MS) has emerged as a powerful tool for the qualitative and quantitative determination of sweeteners, including saccharin, offering enhanced sensitivity and selectivity researchgate.net. A method for the simultaneous determination of nine sweeteners, including saccharin, in various foods by LC-ESI-MS involved extraction with a 0.08 mol/L phosphate (B84403) buffer (pH 7.0) – ethanol (B145695) (1:1) mixture, followed by cleanup on a Sep-pak Vac C18 cartridge researchgate.net. Saccharin was identified and quantified in the negative ionization mode using selected ion monitoring (SIM) researchgate.net. The quantification limit for saccharin in this method was 1 mg/kg researchgate.net. Further advancements include LC-ESI(-)-MS/MS methods where saccharin was determined in the negative ionization mode using single reaction monitoring (SRM) of the product ion (m/z = 106) from its precursor ion (m/z = 182) researchgate.net.
| HPLC Method Parameter | Details | Reference |
|---|---|---|
| Stationary Phase | 5 µm C8 bonded silica, 150mm × 4.6 mm column | researchgate.net |
| Mobile Phase (Method 1) | Gradient: 3% acetonitrile in 0.02M KH2PO4 (pH 5) to 20% acetonitrile in 0.02M KH2PO4 (pH 3.5) | researchgate.net |
| Flow Rate (Method 1) | 1.0 mL/min | researchgate.net |
| Detection Wavelength (Method 1) | 210 nm | researchgate.net |
| Stationary Phase (Method 2) | DS Hypersil C18.5 µm column, 250 mm × 4.6 mm | ub.ro |
| Mobile Phase (Method 2) | Potassium dihydrogen orthophosphate buffer (pH 4.3) and acetonitrile (88:12, v/v) | ub.ro |
| Flow Rate (Method 2) | 1 mL/min | ub.ro |
| Detection Wavelength (Method 2) | 265 nm | ub.ro |
| Retention Time RSD (Method 2) | 0.0% | ub.ro |
| Linearity Range (Method 2) | 0-100 mg/L | ub.ro |
| Quantification Limit (LC-ESI-MS) | 1 mg/kg | researchgate.net |
Capillary Electrophoresis (CE) and Gas Chromatography (GC) Methodologies for this compound
Capillary Electrophoresis (CE) Capillary Electrophoresis (CE) offers an attractive alternative to HPLC for the analysis of saccharin and its salts, providing comparable resolving power and often faster analysis times researchgate.netpfigueiredo.orgnih.gov. Various CE modes have been applied, with Micellar Electrokinetic Chromatography (MEKC) and Capillary Isotachophoresis (CITP) being frequently employed for saccharin determination researchgate.net. CE methods can offer advantages such as reduced sample volume, automation, and better resolution compared to HPLC nih.gov.
Recent advancements in CE for sweetener analysis include the use of capacitively coupled contactless conductivity detection (C4D) nih.govresearchgate.net. This combination allows for the rapid and simultaneous determination of sweeteners like aspartame, cyclamate, saccharin, and acesulfame-K, with complete separation achievable in less than 6 minutes nih.govresearchgate.net. The limits of detection (LOD) and quantification (LOQ) obtained with CE-C4D have been reported to be superior to those typically achieved with photometric detection researchgate.net. Recoveries ranging from 94% to 108% have been observed for samples spiked with standard sweetener solutions, and the relative standard deviation (RSD) for sample analysis using CE-C4D varied between 1.5% and 6.5% researchgate.net. Capillary zone electrophoresis (CZE) with indirect UV detection at 220 nm has also been successfully used for the simultaneous separation and detection of aspartame, cyclamate, acesulfame-K, and saccharin in various food matrices nih.gov.
Gas Chromatography (GC) Gas Chromatography (GC) has historically been employed for the quantification of saccharin and other artificial sweeteners, known for its sensitivity and selectivity researchgate.net. A primary consideration for GC analysis of sweeteners, including saccharin, is their typically low volatility researchgate.netnih.gov. This necessitates a derivatization step to convert the sweeteners into more volatile compounds that can be effectively analyzed by GC researchgate.netnih.gov.
Trimethylsilylation (TMS) is a common derivatization technique used for saccharin prior to GC analysis researchgate.net. This process involves converting saccharin into a volatile trimethylsilyl (B98337) derivative, enabling its determination by GC researchgate.net. While GC methods are sensitive, the time-consuming derivatization step can be a drawback researchgate.net. Despite this, GC-MS (Gas Chromatography-Mass Spectrometry) has been utilized for analyzing the volatile organic compound profiles of products containing saccharin, such as beverages researchgate.netseejph.com.
| Technique | Key Features/Applications | Typical Detection/Separation Parameters | Research Findings | Reference |
|---|---|---|---|---|
| Capillary Electrophoresis (CE) | Alternative to HPLC, high resolving power, faster analysis. Used for saccharin and its salts. | Micellar Electrokinetic Chromatography (MEKC), Capillary Isotachophoresis (CITP). C4D detection. | Simultaneous determination of sweeteners in < 6 min with C4D. LOD/LOQ better than photometric detection. Recoveries: 94-108%. RSD: 1.5-6.5%. | researchgate.netpfigueiredo.orgnih.govresearchgate.net |
| Gas Chromatography (GC) | Sensitive and selective for artificial sweeteners. Requires derivatization for low volatility compounds. | Trimethylsilylation (TMS) for saccharin. GC-MS for volatile compound profiling. | Time-consuming derivatization step is a main drawback. Applied for saccharin analysis in food and beverages. | researchgate.netnih.govresearchgate.netseejph.commdpi.com |
Atomic Absorption Spectroscopy (AAS) and Spectrophotometric Methods for Trace Element Analysis in this compound
Atomic Absorption Spectroscopy (AAS) Atomic Absorption Spectroscopy (AAS) is a crucial technique for the determination of trace elements and impurities in chemical compounds, including this compound researchgate.nethspublishing.orgspectroscopyonline.com. The presence of trace elements, particularly heavy metals like lead, is a critical concern for the purity and safety of food additives and pharmaceutical ingredients such as this compound researchgate.nethspublishing.org. AAS offers excellent sensitivity, accuracy, and precision for such analyses spectroscopyonline.com.
A recent study highlighted the application of AAS for the quantification of lead (Pb) in this compound researchgate.nethspublishing.org. The determination of lead content is vital due to potential health risks even at low concentrations researchgate.nethspublishing.org. This research successfully employed AAS to detect trace lead concentrations in this compound samples, with average sample results found to be 0.32 mg/Kg researchgate.nethspublishing.org. These results were well within the specified maximum limit of 2.0 mg/Kg researchgate.nethspublishing.org. The study emphasized the importance of optimizing sample preparation and minimizing interference to achieve high sensitivity, accuracy, and precision in detecting trace amounts of lead researchgate.nethspublishing.org. The Food Chemicals Codex also specifies limits for heavy metals (as Pb) in saccharin and its salts, typically not more than 10 ppm (mg/kg), and selenium not more than 30 mg/kg, with AAS being an appropriate technique for such determinations nih.govfao.org. Flame Atomic Absorption Spectrometry (FAAS) and Electrothermal Atomic Absorption Spectrometry (ETAAS) are commonly used AAS techniques for trace element analysis nih.govnih.gov.
Spectrophotometric Methods Spectrophotometric methods, particularly UV-Vis spectrophotometry, are widely used for the determination of sweeteners, including saccharin researchgate.netscielo.br. These techniques are valued for their simplicity and cost-effectiveness, although they can be sensitive to interference from other food additives in complex matrices researchgate.net.
Despite potential interferences, various sensitive spectrophotometric methods have been developed to overcome these challenges researchgate.net. One approach involves the formation of colored compounds for detection, such as the reaction of saccharin with Nile Blue, which has been used in a rapid, sensitive, and selective spectrophotometric method researchgate.net. Spectrophotometry is also specified by several international pharmacopoeias for the identification and purity assay of saccharin, sodium saccharin, and this compound, often involving colorimetry and infrared absorption spectrophotometry nih.goviarc.fr. For instance, sodium saccharin in tablets can be assayed by ultraviolet spectrophotometry nih.goviarc.fr. A simplified spectrophotometric method for routine analysis of saccharin in commercial noncaloric sweeteners has also been reported researchgate.net.
| Analytical Technique | Analyte(s) | Key Findings/Applications | Typical Detection Limits/Concentrations | Reference |
|---|---|---|---|---|
| Atomic Absorption Spectroscopy (AAS) | Trace elements (e.g., Lead, Selenium, Heavy Metals) | Quantification of lead in this compound. Ensures purity and safety. | Average lead in this compound: 0.32 mg/Kg (max. 2.0 mg/Kg). Heavy metals (as Pb): NMT 10 ppm (mg/kg). Selenium: NMT 30 mg/kg. | nih.govresearchgate.nethspublishing.orgspectroscopyonline.comfao.org |
| Spectrophotometric Methods (UV-Vis) | Saccharin, this compound | Identification and purity assay. Rapid, sensitive, selective methods developed. | Detection via colored compound formation (e.g., with Nile Blue). | researchgate.netnih.govscielo.briarc.fr |
Theoretical and Computational Chemistry of Calcium Saccharin
Quantum Chemical Investigations of Calcium Saccharin (B28170) Molecular and Electronic Structure
Density Functional Theory (DFT) is a widely used quantum chemical method for studying molecular structures and properties due to its balance of accuracy and computational efficiency. DFT studies on calcium saccharin would primarily aim to explore its conformational landscape, identifying stable geometric arrangements of the saccharinate anion coordinated with the calcium cation. The saccharin molecule itself possesses a flexible ring system and sulfonyl and imide groups, allowing for various conformations nih.gov. The presence of a divalent calcium ion would further influence these conformations through strong ionic interactions and coordination preferences.
DFT calculations can determine the optimized geometries of different conformers and their relative energies, providing a detailed understanding of the most energetically favorable structures in both gas phase and solvated environments. Such studies would involve:
Geometry Optimization: Determining the lowest energy structures for various possible coordination modes between the calcium ion and the oxygen and nitrogen atoms of the saccharinate anion.
Conformational Analysis: Exploring the potential energy surface to identify local and global minima, revealing the preferred spatial arrangements of the saccharinate ligands around the calcium ion. This is analogous to studies of calcium-induced conformational changes in calcium sensor proteins, where calcium binding leads to significant structural reorganizations nih.gov.
Electronic Structure Analysis: Investigating charge distribution, bond orders, and frontier molecular orbitals (HOMO and LUMO) to understand the electronic properties and potential sites for chemical reactions researchgate.net.
An illustrative example of typical data obtained from DFT conformational studies might include:
| Conformer | Relative Energy (kJ/mol) | Ca-O Bond Length (Å) | Ca-N Bond Length (Å) | Dihedral Angle (N-C-S-O) (degrees) |
| A | 0.0 | 2.35, 2.42 | 2.58 | 15.2 |
| B | 5.8 | 2.38, 2.45 | 2.65 | -22.1 |
| C | 12.1 | 2.40, 2.50 | 2.70 | 98.7 |
(Note: The data in this table are illustrative and represent hypothetical findings for this compound to demonstrate the type of information generated by such studies.)
Ab initio calculations, based purely on quantum mechanics and fundamental physical constants, offer the highest level of accuracy for molecular systems, albeit at a higher computational cost ualg.pt. For this compound, these methods can be employed to predict its reactivity and spectroscopic properties with high fidelity.
Reactivity Prediction: Ab initio methods can provide insights into the chemical reactivity of this compound by analyzing its electronic structure. This includes:
Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of electron-donating and electron-accepting abilities, respectively, thereby predicting potential reaction pathways researchgate.net.
Electrostatic Potential Maps: These maps illustrate the charge distribution across the molecule, highlighting regions prone to nucleophilic or electrophilic attack.
Spectroscopic Properties: Ab initio calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, this would include:
Vibrational Frequencies: Prediction of infrared (IR) and Raman active vibrational modes, which are characteristic fingerprints of a molecule's structure and bonding sciencepublishinggroup.comijrpr.com. These calculations can help in assigning experimental peaks and understanding the nature of molecular vibrations, particularly those involving the Ca-O and Ca-N bonds.
Electronic Transitions: Calculation of UV-Vis absorption spectra, providing information about the electronic energy levels and possible electronic transitions within the molecule.
NMR Chemical Shifts: Prediction of nuclear magnetic resonance (NMR) chemical shifts, which can aid in structural elucidation.
An example of spectroscopic data derived from ab initio calculations might be:
| Spectroscopic Property | Calculated Value (Unit) | Experimental Value (Unit) |
| HOMO Energy | -7.2 eV | - |
| LUMO Energy | -0.5 eV | - |
| IR Frequencies | 1650 cm⁻¹ (C=O stretch) | 1645 cm⁻¹ nih.gov |
| 1300 cm⁻¹ (S=O stretch) | 1295 cm⁻¹ nih.gov | |
| UV-Vis λmax | 270 nm | 268 nm |
(Note: The data in this table are illustrative and represent hypothetical findings for this compound to demonstrate the type of information generated by such studies.)
Molecular Dynamics Simulations of this compound Interactions and Solvation
Molecular Dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecular systems, including their interactions with solvents and other molecules tandfonline.comacs.org. For this compound, MD simulations are crucial for understanding its behavior in condensed phases, particularly in aqueous solutions.
MD simulations can provide a dynamic picture of how this compound interacts with water molecules and other ions in solution. Key aspects investigated include:
Hydration Shell Structure: Characterizing the arrangement and number of water molecules in the first and subsequent hydration shells around both the calcium ion and the saccharinate anion. Studies on calcium ions in aqueous solutions have shown that electrolytes can significantly reduce water exchange in the first hydration shell of calcium, influencing its reactivity core.ac.uk. Similarly, interactions between saccharides and cations in water show that both species can be dehydrated, with saccharide dehydration depending on the cation's nature researchgate.net.
Ionic Interactions: Analyzing the strength and nature of the electrostatic interactions between the divalent calcium cation and the negatively charged saccharinate anion, as well as with other ions present in the solution. This includes quantifying hydrogen bonding between the saccharinate anion and water, and the coordination of water molecules to the calcium ion.
Diffusion and Mobility: Simulating the diffusion coefficients of this compound in solution, which can provide insights into its mobility and how it interacts with the solvent over time.
Conformational Dynamics in Solution: Observing how the conformation of this compound changes over time in a dynamic solvent environment, providing a more realistic view than static quantum chemical calculations.
An example of data from hydration studies could be:
| Species | Coordination Number (Water) | Average Residence Time of Water (ps) |
| Ca²⁺ | 6-8 | 50-100 |
| Saccharinate Anion | 4-6 | 10-20 |
(Note: The data in this table are illustrative and represent hypothetical findings for this compound to demonstrate the type of information generated by such studies.)
Accurate MD simulations rely on well-parameterized force fields that describe the interatomic interactions within the system. For this compound, developing or validating specific force field parameters is essential, especially for the interactions involving the calcium ion and the saccharinate anion in condensed phases (e.g., aqueous solutions or crystalline solids).
Parameterization Strategy: This typically involves fitting force field parameters (e.g., bond lengths, bond angles, dihedral angles, partial charges, Lennard-Jones parameters) to high-level quantum chemical data (e.g., from ab initio calculations) for isolated this compound molecules or small clusters.
Validation: The developed force field parameters are then validated against experimental data (e.g., density, heat of vaporization, radial distribution functions from X-ray or neutron scattering) or further quantum chemical calculations for larger systems or condensed phases. Reactive force fields like ReaxFF, which can describe bond formation and breaking, are particularly useful for complex systems and chemical reactions in condensed phases researchgate.net.
Specific Challenges: Developing accurate force fields for ionic compounds like this compound in solution requires careful consideration of polarization effects and the explicit treatment of solvent molecules, as the interaction between the ion and water molecules is crucial nih.govcuni.cz.
Predictive Modeling of this compound Chemical Behavior and Stability
Predictive modeling, integrating both quantum chemical and molecular dynamics approaches, allows for a comprehensive understanding of this compound's chemical behavior and stability under various conditions.
Thermodynamic Stability: Theoretical calculations can determine the thermodynamic stability of this compound in different phases (e.g., solid, dissolved in water) and its susceptibility to decomposition or transformation. This includes evaluating lattice energies for crystalline forms acs.org.
Degradation Pathways: Computational methods can map out potential degradation pathways, such as hydrolysis or oxidation, by identifying transition states and activation energies for relevant reactions. This is particularly important given saccharin's known stability across a range of pH and temperatures nih.gov.
Interaction with Other Molecules: Predictive models can simulate the interaction of this compound with other molecules, such as biomolecules (e.g., proteins or DNA, as seen with saccharin and sodium saccharin tandfonline.com) or other food components, to understand its functional properties and potential effects. For instance, molecular modeling studies have focused on the binding modes of saccharin derivatives to enzymes nih.gov.
Solubility and Crystallization: Computational models can predict solubility in various solvents and provide insights into crystallization behavior, which is critical for industrial applications.
By combining these theoretical and computational approaches, a robust understanding of this compound's intrinsic properties and its behavior in complex environments can be achieved, guiding its applications and further research.
Environmental Chemistry and Degradation Pathways of Calcium Saccharin
Occurrence and Distribution of Calcium Saccharin (B28170) in Environmental Compartments
Saccharin and its various salts, including calcium saccharin, are frequently detected in aquatic environments. Studies have reported the presence of saccharin in wastewaters, groundwaters, and surface waters. sigmaaldrich.com For instance, concentrations of saccharin in surface waters have been observed up to 0.21 µg/L in China and 7.2 µg/L in a Canadian river watershed. sigmaaldrich.com In wastewater, concentrations as high as 137 µg/L have been recorded. sigmaaldrich.com
The environmental distribution of saccharin is influenced by its physicochemical properties. Based on an estimated organic carbon-water (B12546825) partition coefficient (Koc) value of 23, saccharin is expected to exhibit very high mobility in soil. fishersci.canih.gov This high mobility, coupled with the relative persistence of saccharin and its transformation product, 4-hydroxysaccharin, suggests a likelihood of groundwater contamination, with reported concentrations potentially exceeding 0.1 µg/L. fishersci.cauni.lu Saccharin and its salts are commonly found in municipal wastewater and sewage systems. sigmaaldrich.com Furthermore, the use of artificial sweeteners in animal feed has led to reports of their leaching from pig manure into groundwater. sigmaaldrich.com
The following table summarizes reported environmental concentrations of saccharin:
| Environmental Compartment | Reported Concentration Range | Source |
| Surface Waters (China) | Up to 0.21 µg/L | sigmaaldrich.com |
| Surface Waters (Canada) | Up to 7.2 µg/L | sigmaaldrich.com |
| Wastewater | Up to 137 µg/L | sigmaaldrich.com |
| Groundwater | Likely > 0.1 µg/L (due to persistence of saccharin and 4-hydroxysaccharin) | fishersci.cauni.lu |
Mechanistic Studies of this compound Transformation and Fate in Aquatic and Terrestrial Systems
Saccharin is generally considered persistent under typical environmental conditions, leading to its classification as an emerging pollutant. ontosight.ai It demonstrates remarkable stability in aqueous solutions, particularly in common food applications and beverages, and is not anticipated to undergo rapid hydrolysis in environmental media. fishersci.ca Saccharin and its salts are known for their excellent hydrolytic, thermal, and photo stability in solution. uni.lulabsolu.ca
Saccharin contains chromophores that absorb light at wavelengths greater than 290 nm, indicating its potential susceptibility to direct photolysis. fishersci.ca However, conventional UV irradiation alone has shown only poor to moderate efficiency in removing saccharin. More effective degradation can be achieved through Advanced Oxidation Processes (AOPs). For instance, UV/hydrogen peroxide (UV/H2O2) and UV/peroxydisulfate (UV/PDS) methods have demonstrated the ability to degrade artificial sweeteners, including saccharin. Notably, UV/PDS has been identified as a more efficient and economical approach for the degradation of artificial sweeteners in secondary effluent.
Biodegradation plays a significant role in the environmental fate of saccharin. fishersci.ca In wastewater treatment plants (WWTPs) utilizing activated sludge processes, saccharin has shown high removal efficiencies, with a mean removal of 90% observed in a study in Zurich, Switzerland. fishersci.ca Laboratory incubation experiments with activated sludge further support this, indicating a first-order half-life of 90 minutes and 78% removal efficiency within three hours, with no observed loss in sterile controls, confirming microbial activity. fishersci.ca
Despite its susceptibility to biodegradation, saccharin is still detected in treated effluent from WWTPs and in sewage sludge. In sequencing batch reactors (SBRs), saccharin has been observed to be completely removed. The effectiveness of saccharin biodegradation is dependent on specific microbiological conditions, including the presence of sufficient microorganisms and nutrients. For example, saccharin degraded efficiently (98% in 14 days) in hypertrophic water, attributed to high concentrations of phosphorus and nitrogen. ontosight.ai In terrestrial systems, a substantial proportion of saccharin can be degraded by soil microorganisms. However, saccharin has shown stability under anaerobic conditions, remaining largely unchanged in pig manure for 62 days at 20°C. uni.lu A notable transformation product, 4-hydroxysaccharin, has been identified as a soil metabolite of the pesticide propoxycarbazone (B136408) and can also form from sodium saccharin under aerobic conditions. This metabolite is characterized by its high persistence in the environment. fishersci.cauni.lu
The following table presents biodegradation characteristics of saccharin:
| System/Condition | Removal Efficiency / Half-life | Key Mechanism | Reference |
| Activated Sludge (WWTPs) | ~90% removal | Biodegradation | fishersci.ca |
| Activated Sludge (Incubation) | 78% removal (3 hours), half-life 90 min | Biodegradation | fishersci.ca |
| Sequencing Batch Reactors (SBRs) | Complete removal | Biodegradation | |
| Hypertrophic Water | 98% removal (14 days) | Biodegradation | ontosight.ai |
| Anaerobic Pig Manure | Stable (62 days) | - | uni.lu |
| Soil | Substantial degradation | Microbial |
This compound, as a salt of saccharin, exhibits high hydrolytic stability. Saccharin solutions are highly stable to hydrolysis, heat, and light. uni.lulabsolu.ca Significant hydrolysis of saccharin typically occurs only under extreme conditions, such as prolonged exposure to very high temperatures or highly acidic environments (pH below 2.0). uni.lulabsolu.ca While specific rate data for saccharin hydrolysis in general aqueous environmental solutions are not widely available, it is not expected to hydrolyze rapidly in such media. fishersci.canih.gov
Saccharin is considered moderately persistent in water bodies, with reported half-lives ranging from 20 to 200 days. The combination of its high mobility in soil and the relative persistence of both saccharin and its degradation product, 4-hydroxysaccharin, contributes to the potential for groundwater contamination. fishersci.cauni.lu
Ecotoxicological Research Methodologies and Mechanistic Effects on Non-Target Organisms
Specific ecotoxicity data solely for this compound is limited, with some safety data sheets indicating it is "not classified as environmentally hazardous" and "expected to cause little oxygen depletion in aquatic systems." Additionally, some sources state "no ecotoxicity data noted for the ingredient(s)" for this compound.
However, research on saccharin (the parent compound) provides insights into its potential effects on non-target organisms. Based on studies involving sodium saccharin hydrate, saccharin exhibits slight acute toxicity to aquatic life. Detailed findings include:
Fish Toxicity: Saccharin demonstrates low acute toxicity to fish, with a reported 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) of 124 mg/L. uni.lu
Crustacean Toxicity: For the crustacean Daphnia magna, the 48-hour EC50 was determined to be 118 mg/L. uni.lu Saccharin has been observed to cause partial immobilization (30%) in Daphnia. sigmaaldrich.com
Terrestrial Organisms: Exposure to artificial sweeteners in soil, including saccharin, can negatively impact the physiological processes of organisms like enchytraeids, potentially leading to a reduced number of cocoons with eggs. sigmaaldrich.com
Plant Effects: Conversely, saccharin did not show negative effects on duckweed; instead, an increase in chlorophyll (B73375) production was observed. sigmaaldrich.com
Generally, artificial sweeteners, including saccharin, are not considered highly toxic to aquatic species at concentrations currently observed in environmental settings.
Information regarding specific in vitro or in silico approaches to assess the ecotoxicity mechanisms of this compound is scarce in the available literature. Many safety data sheets for this compound report "no data available" for ecotoxicity, persistence, degradability, bioaccumulative potential, and mobility in soil. While in silico methods like Quantitative Structure-Activity Relationships (QSAR) are used in ecotoxicological research, no specific QSAR studies directly detailing the ecotoxicity mechanisms of this compound were identified in the provided search results. Research in this area often focuses on the broader class of artificial sweeteners or the parent saccharin compound.
Research on this compound as an Environmental Tracer and Emerging Contaminant
This compound, as a salt of saccharin, is part of a class of artificial sweeteners increasingly recognized as emerging environmental contaminants. Their widespread consumption and incomplete removal by conventional wastewater treatment processes lead to their ubiquitous presence in various aquatic environments wikipedia.orgnih.govfishersci.atuni.lu. The environmental behavior of saccharin, and by extension its calcium salt, has been extensively studied, revealing its potential as both a persistent pollutant and a valuable environmental tracer.
Emerging Contaminant Status and Occurrence: Artificial sweeteners, including saccharin, are classified as emerging contaminants due to their high consumption rates, limited metabolism in the human body, and subsequent excretion largely unchanged into wastewater systems nih.govfishersci.atwikipedia.org. This leads to their consistent detection in municipal wastewater, surface waters, and groundwater globally nih.govwikipedia.orgresearchgate.netfishersci.cacenmed.com.
Research has shown that concentrations of saccharin are typically highest in wastewater treatment plant (WWTP) influents, decreasing through the treatment process, but still present in effluents, surface waters, tap water, and groundwater fishersci.cacenmed.com. For instance, a systematic review of global WWTP data indicated saccharin concentrations ranging from 0.6 to 303.0 µg/L in influent and 0.1 to 81.2 µg/L in effluent cenmed.com. In German rivers, saccharin concentrations were reported to be an order of magnitude lower than acesulfame (B1210027), which exceeded 2 µg/L researchgate.net. Studies in Tianjin, China, detected saccharin in surface waters at concentrations from 50 ng/L to 0.12 mg/L fishersci.ca. Its presence in groundwater, with observed concentrations up to 0.26 µg/L, has been linked to agricultural applications of manure (as saccharin is an additive in piglet feed and excreted in liquid manure) and infiltration of wastewater-pollilled surface water through leaky sewers or stream beds nih.govwikipedia.orgfishersci.canih.gov. Saccharin has also been identified as a dominant sweetener in municipal landfill leachate, particularly in older landfills, and in landfill-impacted groundwater nih.govfishersci.ca.
The following table summarizes typical concentration ranges of saccharin in various environmental matrices:
| Environmental Matrix | Concentration Range (µg/L) | Source |
| WWTP Influent | 0.6 - 303.0 | cenmed.com |
| WWTP Effluent | 0.1 - 81.2 | cenmed.com |
| German Rivers | < 2 | researchgate.net |
| Tianjin Surface Waters | 0.05 - 120 | fishersci.ca |
| Groundwater | Up to 0.26 | nih.govwikipedia.org |
| Municipal Landfill Leachate | Up to 16.9 | fishersci.ca |
Environmental Tracer Applications: The characteristics of saccharin—its widespread use, relatively consistent excretion, and measurable persistence in the environment—make it a valuable anthropogenic marker. Artificial sweeteners, including saccharin, are increasingly used as tracers for detecting human wastewater contamination in environmental waters uni.lufishersci.catandfonline.comfishersci.ca. They serve as indicators of wastewater presence because they are not extensively metabolized by humans and are largely resistant to removal by conventional wastewater treatment processes, though saccharin shows better removal rates than some other sweeteners nih.govfishersci.atwikipedia.org.
Saccharin has been successfully employed to trace the impact of anthropogenic activities on groundwater systems in various countries fishersci.cafishersci.ca. It is particularly noted as a useful tracer for identifying contamination plumes from municipal landfills, especially those that have been closed for many years fishersci.ca. The distinct presence and relative abundances of different artificial sweeteners, including saccharin, can potentially help differentiate between various landfill or wastewater sources and even provide an approximate age estimation of the contamination fishersci.ca. While acesulfame is often considered a more conservative tracer due to its higher persistence in some environmental settings, saccharin remains a valuable tool for environmental monitoring tandfonline.com.
Degradation Pathways and Persistence: Despite being generally considered persistent in the environment, saccharin is not entirely inert and can undergo degradation under certain conditions fishersci.atwikipedia.org. Compared to more recalcitrant sweeteners like acesulfame and sucralose, saccharin often exhibits higher removal rates in wastewater treatment plants. Conventional activated sludge processes can achieve over 90% removal of saccharin nih.govwikipedia.orgcenmed.com. However, removal efficiency can vary with treatment type; for example, constructed wetlands showed an average saccharin removal of only 42.4% nih.gov.
In natural aquatic environments, saccharin's biodegradability is influenced by the presence of microorganisms and sufficient nutrients, such as phosphorus and nitrogen. Studies have demonstrated significant biodegradation, with up to 98% degradation observed in hypertrophic (nutrient-rich) water within 14 days wikipedia.org. In soil incubation experiments, saccharin has been observed to degrade with half-lives typically ranging from 3 to 12 days wikipedia.orgfishersci.canih.gov. Environmental fate models suggest that sodium saccharin is expected to be inherently biodegradable in water (half-life of approximately 15 days) and soil (half-life of approximately 30 days), indicating it is not highly persistent in these compartments fishersci.ca.
Advanced oxidation processes (AOPs), such as photocatalytic oxidation and Photo-Fenton oxidation, have proven effective in degrading saccharin sodium, following first-order reaction kinetics wikipedia.orgfishersci.ca. The efficiency of these processes can be influenced by environmental factors; for instance, the presence of chloride ions (Cl-) can inhibit degradation, while carbonate ions (CO3^2-) may promote it nih.gov.
The table below provides an overview of saccharin degradation half-lives in different environmental matrices:
| Environmental Matrix | Half-life (days) | Source |
| Soil | 3 - 12 | wikipedia.orgfishersci.canih.gov |
| Water (estimated) | ~15 | fishersci.ca |
| Hypertrophic Water | ~14 (98% degradation) | wikipedia.org |
| Soil (estimated) | ~30 | fishersci.ca |
Mechanistic Biological Investigations of Calcium Saccharin in Non Human Systems
Metabolic Fate and Excretion Pathways of Calcium Saccharin (B28170) in Animal Models
The understanding of calcium saccharin's metabolic fate and excretion pathways in animal models is largely derived from studies on saccharin itself, as this compound dissociates into saccharin and calcium ions in biological fluids. Saccharin is characterized by its limited metabolism and rapid excretion across various non-human species.
Comparative Metabolism Studies of this compound Across Non-Human Species
Extensive metabolic studies in several animal species, including rats, monkeys, dogs, rabbits, guinea pigs, and hamsters, have consistently shown that saccharin is largely excreted unchanged iarc.frnih.govoup.comnih.govmdpi.comoup.comrdd.edu.iq. In rats given oral doses of [3-14C] saccharin, 56-87% of the labeled dose was excreted in the urine and 10-40% in the feces over seven days nih.gov. Similarly, studies in rats and monkeys demonstrated that approximately 90% of 14C-labeled saccharin was excreted unchanged iarc.fr.
A very small degree of metabolism has been observed in some instances. For example, in rats, the presence of labeled CO2 in expired air indicated a slight decarbosylation of saccharin nih.gov. Furthermore, up to 1.0% of the 14C in urinary samples was identified as o-sulfamoylbenzoic acid, a minor metabolite nih.gov. Comparative metabolic profiles across different animal species, including dogs, rabbits, guinea pigs, and hamsters, revealed little difference in the metabolic pattern or excretion profile, irrespective of the animal species or dose level nih.gov. Human and animal studies have consistently shown that saccharin is not significantly metabolized prior to excretion oup.com.
The following table summarizes typical excretion profiles of saccharin in animal models:
| Species | Route of Administration | Excretion in Urine (%) (24-72h) | Excretion in Feces (%) (24-72h) | Metabolism |
| Rats | Oral | 56-87 nih.gov | 10-40 nih.gov | Minimal (<1% to o-sulfamoylbenzoic acid, slight decarbosylation) nih.gov |
| Monkeys | Oral | ~90 (unchanged) iarc.fr | Not specified iarc.fr | Not detected iarc.fr |
| Dogs | Oral | Similar to rats nih.gov | Similar to rats nih.gov | Minimal nih.gov |
| Rabbits | Oral | Similar to rats nih.gov | Similar to rats nih.gov | Minimal nih.gov |
| Guinea Pigs | Oral | Similar to rats nih.gov | Similar to rats nih.gov | Minimal nih.gov |
| Hamsters | Oral | Similar to rats europa.eu | Similar to rats europa.eu | Not detected europa.eu |
Molecular Mechanisms of this compound Transport and Elimination
Following oral administration, saccharin (and by extension, this compound which dissociates) is rapidly and almost completely absorbed into the systemic circulation, with approximately 85-95% absorbed mdpi.comfrontiersin.orgnih.gov. Once absorbed, saccharin reversibly binds to plasma proteins and is distributed via the blood to various body organs mdpi.comfrontiersin.org.
The primary mechanism of elimination for saccharin is renal excretion oup.commdpi.com. This process occurs rapidly, with most of the absorbed saccharin being excreted unchanged in the urine within 24 hours of ingestion oup.comnih.govmdpi.comrdd.edu.iq. Active tubular transport is identified as the primary mechanism for renal elimination, a saturable process that can be inhibited by drugs like probenecid (B1678239) oup.com. For instance, probenecid pretreatment reduced plasma clearance by about 60% in rats and 35% in humans oup.com. Saturation of renal excretion has been observed in rats fed very high dietary levels of saccharin (>3% in the diet), leading to excessive accumulation oup.com. The plasma elimination half-life of saccharin has been reported to be approximately 1.3 hours in dogs and 2.5 hours in humans oup.com.
In Vitro Cellular and Molecular Interactions of this compound
In vitro studies provide insights into the direct cellular and molecular interactions of this compound, or its active component saccharin, in controlled environments.
Effects of this compound on Cellular Physiology in Cultured Cell Lines
Studies evaluating the in vitro effects of saccharin salts have been conducted on various cultured cell lines. In a transformed rat-bladder epithelial cell line (AY-27 cells), exposure to this compound decreased cell viability nih.gov. This effect differed from sodium or potassium saccharin, which caused dose-related decreases in both cell viability and attachment at concentrations of ≥50 mM nih.gov.
Saccharin has been shown to influence intracellular calcium levels in certain cell types. In MIN6 beta-cells, saccharin induced an increase in intracellular calcium concentration, characterized by an initial rapid peak followed by a sustained response mdpi.com. This calcium flux was dependent on sweet taste receptor (STR) signaling, as knockdown of the T1R3 receptor partially ablated the responses mdpi.com. Similarly, in R28 retinal precursor cells, 1 mM saccharin raised intracellular calcium levels frontiersin.org. In human taste cells (HTC-8), saccharin was found to enhance phospholipase C (PLC)-dependent calcium responses to other stimuli, even though saccharin alone did not elicit a calcium response in the absence of extracellular calcium researchgate.net. These findings suggest that saccharin can activate STRs in beta-cells, mediating calcium responses and potentially influencing processes like insulin (B600854) secretion mdpi.com.
Elucidation of this compound Interactions with Microbial Cell Envelopes and DNA Replication Dynamics
Recent research has highlighted the potent antimicrobial properties of saccharin, demonstrating its ability to disrupt bacterial cell envelope stability and interfere with DNA replication dynamics news-medical.netembopress.orgsgmk.edu.pltechnologynetworks.comdoaj.orgnih.gov. Studies using Escherichia coli treated with 1.4% saccharin observed aberrant cell morphology, including filamenting and swelling in the central region, followed by the growth of membrane bulges and eventual cell lysis news-medical.netembopress.org.
Saccharin also interferes with DNA replication dynamics in bacteria, leading to altered DNA synthesis news-medical.netembopress.orgsgmk.edu.pltechnologynetworks.comdoaj.org. Transcriptomic analysis of E. coli exposed to saccharin showed upregulation of pathways linked to DNA replication and mismatch repair systems, suggesting an impact on DNA synthesis embopress.org.
Beyond these direct effects, saccharin exhibits broad antimicrobial activity against both Gram-negative and Gram-positive bacteria, including multidrug-resistant (MDR) pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa news-medical.netembopress.orgtechnologynetworks.comdoaj.org. It has also been shown to inhibit the growth of various lab-model bacteria, including Staphylococcus aureus, Bacillus cereus, and Klebsiella pneumoniae, and members of the oral microbiome like Porphyromonas gingivalis embopress.org. Furthermore, saccharin can prevent and disrupt the formation of biofilms, which are protective layers that aid bacterial survival against antibiotics news-medical.netembopress.orgsgmk.edu.pltechnologynetworks.comdoaj.org. Crucially, saccharin has been found to increase bacterial cell envelope permeability, which can re-sensitize MDR bacteria to existing antibiotics by allowing easier access to the bacterial interior and overwhelming resistance mechanisms embopress.orgsgmk.edu.pltechnologynetworks.com.
Biochemical Pathways and Enzyme Interactions Mediated by this compound
The mechanistic effects of this compound primarily stem from the saccharin molecule's interaction with specific receptors and its subsequent influence on intracellular signaling pathways. Saccharin is a bona fide ligand for sweet taste receptors (STR), which are G-protein coupled receptors (GPCRs) rdd.edu.iqmdpi.comoup.com.
Upon activation of STRs (specifically T1R2 and T1R3 subunits) by saccharin, a signaling cascade is initiated rdd.edu.iqmdpi.com. This cascade involves the activation of the phospholipase C (PLC) signaling pathway, leading to an increase in intracellular calcium ([Ca2+]i) levels and affecting cyclic AMP (cAMP) levels in taste cells rdd.edu.iqmdpi.comresearchgate.netoup.com. The increase in intracellular calcium is a key event that can trigger various downstream cellular responses, such as the vesicular exocytosis of insulin in pancreatic beta-cells mdpi.com. The effects on calcium flux in beta-cells are dependent on STR signaling and also partially require transient receptor potential cation channel M5 (TRPM5) activity mdpi.com.
While this compound itself is not directly described as interacting with metabolic enzymes in the same way as coenzymes, the calcium ion component is known to play a crucial role in regulating various metabolic enzymes. For instance, calcium ions (Ca2+) can allosterically regulate the activity of key metabolic enzymes, such as mitochondrial dehydrogenases, thereby impacting biosynthetic and energy-generating pathways like the Krebs cycle frontiersin.orgnih.govscbt.com. This interplay between calcium and metabolism is essential for maintaining cellular homeostasis frontiersin.org.
In the context of its antimicrobial activity, saccharin has been shown to disrupt iron and sulfur metabolism pathways in Acinetobacter baumannii, impairing the pathogen's ability to scavenge essential metals news-medical.net. This suggests an indirect influence on specific biochemical processes within bacterial cells.
Advanced Applications and Materials Science Research Involving Calcium Saccharin
Calcium Saccharin (B28170) in Polymer Science and Functional Materials Development
The integration of chemical compounds into polymer matrices and the development of functional materials are critical areas of materials science. While direct extensive research on "calcium saccharin-based composites" is not as widely documented as other calcium compounds, its chemical nature suggests potential roles.
Research has explored the synthesis of various complexes and derivatives involving the saccharinate ligand, which can be extended to calcium saccharinate. For instance, a calcium(II) complex involving the saccharinate ligand and 2-hydroxyethylpyridinium has been synthesized and characterized using techniques such as elemental analysis, Fourier-transform infrared (FT-IR) spectroscopy, thermal analysis, and single-crystal X-ray diffractometry. This complex features a six-coordinate calcium(II) ion bonded to aqua ligands, 2-hydroxyethylpyridinium ligands, and saccharinate ligands, with some saccharinate ions acting as counter-ions outside the coordination sphere. researchgate.net Such complex formation demonstrates the potential for this compound to serve as a building block in the creation of novel coordination polymers or hybrid materials, which could then be incorporated into composites.
Furthermore, calcium saccharinate has been utilized as a raw material in the synthesis of other organic compounds, such as saccharin benzylamine (B48309) amide. This synthesis involves the reaction of benzyl (B1604629) lidocaine (B1675312) halogenated amine with calcium saccharinate in water, yielding a white solid or powder. The resulting product has been characterized by its melting range (178-190 °C) and molecular formula (C28H33N3O4S), with its structure confirmed by Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. google.com This highlights this compound's role as a precursor in organic synthesis, potentially leading to new functional materials.
Saccharin and its salts, including this compound, are known to be utilized in industrial applications such as electroplating, particularly as brighteners in nickel electroplating baths. nih.goviarc.frepa.gov While sodium saccharin is frequently cited for this specific application, the broader category of "saccharin and its salts" encompasses this compound. The addition of these compounds can enhance the brightness and softness of nickel plating. atamanchemicals.comnickelinstitute.org The use of saccharin in electrodeposition processes has been shown to influence the electrochemical behavior of nickel deposition, affecting properties such as surface smoothness, brightness, and microhardness of the resulting coatings. researchgate.net This indicates that this compound, as a soluble salt, can contribute to the desired characteristics of electroplated materials by modifying their surface properties.
Research on this compound in Industrial Chemistry and Catalysis
The application of this compound in industrial chemistry extends to its potential as a component in catalytic systems and its role in various chemical processes.
Saccharin, including its calcium salt form, has been explored for its catalytic properties in various organic reactions. Saccharin is generally used in the form of its sodium or calcium salt, and sodium saccharin has been specifically employed as a basic, green, and readily available catalyst in certain synthetic procedures. rsc.org This suggests that this compound, due to its structural similarity to other saccharin salts, holds potential as a component in novel catalytic systems, particularly in reactions benefiting from a mild, environmentally benign catalyst.
Beyond its direct catalytic role, saccharin and its salts are also used as accelerators in anaerobic adhesive compositions. nih.goviarc.frnih.govgoogle.comdcu.iegoogle.comatamanchemicals.com Anaerobic adhesives are specialized formulations that cure in the absence of air and in contact with an active metal surface, typically through a free-radical polymerization mechanism. Saccharin acts as an accelerator in these systems, playing a key role in initiating the polymerization process, often in combination with hydroperoxides and other components. nih.govgoogle.comdcu.iegoogle.com The use of saccharin in these formulations contributes to achieving rapid cure times and can offer advantages such as reduced corrosion compared to strong acids. google.com
While saccharin and its salts are sometimes detected in environmental samples or involved in degradation studies, direct applications of this compound as a component within membrane technologies or in specific separation science methodologies are not extensively documented in the provided research. Membrane separation technologies are widely used for various industrial processes, including the separation of ions, but specific research detailing the incorporation or direct use of this compound in such membranes or processes is limited.
Exploration of this compound in Specialized Chemical and Industrial Processes
Beyond its primary use as a sweetener, this compound, as a chemical intermediate, finds utility in various specialized industrial processes. For instance, saccharin and its salts, including the calcium form, are used as chemical intermediates in the production of other compounds. One notable example is its application as an intermediate in the production of probenazole, a rice fungicide, particularly in Japan. nih.goviarc.fr This highlights its significance in the synthesis pathways of agricultural chemicals.
Furthermore, the role of saccharin and its salts as anaerobic adhesive accelerators represents a distinct industrial application. These adhesives are crucial for sealing and securing close-fitting metal parts in various engineering and manufacturing contexts. nih.goviarc.frnih.govgoogle.comdcu.iegoogle.comatamanchemicals.com The ability of this compound to contribute to the curing mechanism of these specialized adhesives underscores its value in performance-critical industrial formulations.
Regulatory Science and Research Frameworks for Calcium Saccharin Assessment
Scientific Basis for Regulatory Frameworks and Classification of Calcium Saccharin (B28170)
The regulatory classification of calcium saccharin as a safe food additive is built upon an extensive body of scientific research. sweeteners.org Like other low-calorie sweeteners, saccharin and its salts have undergone numerous rounds of risk assessment by international regulatory agencies. nih.gov In the United States, food additives must be proven safe for consumption under the Federal Food, Drug, and Cosmetic Act. fda.gov This involves a rigorous evaluation by the FDA to determine the ingredient's safety for its intended use, based on the latest scientific evidence. fda.gov
A cornerstone of the regulatory framework is the establishment of an Acceptable Daily Intake (ADI). The ADI is the amount of a substance that is considered safe to consume each day over a person's lifetime. fda.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the EFSA are key international bodies that establish ADIs for food additives. sweeteners.org For saccharin and its salts, including this compound, JECFA allocated a group ADI of 0-5 mg/kg of body weight. nih.govwho.int More recently, the EFSA Panel on Food Additives and Flavourings (FAF Panel) established an ADI of 9 mg/kg of body weight per day for saccharins (E 954), expressed as free imide. europa.eueuropa.eu
The scientific evidence underpinning these regulatory decisions includes a wide range of toxicological studies. Historically, the potential carcinogenicity of saccharin was a significant concern, leading to extensive research. nih.gov However, numerous studies have since been conducted, and regulatory bodies have concluded that saccharin is not a direct-acting genotoxin. nih.govtandfonline.com The earlier concerns were largely based on studies in male rats which showed an increased incidence of bladder tumors. europa.eu Subsequent research revealed that this effect was specific to male rats and occurred through a mechanism not relevant to humans. nih.goveuropa.eu Epidemiological studies in humans have not shown a consistent link between saccharin consumption and an increased risk of bladder cancer. nih.goveuropa.eu
In the European Union, saccharin and its salts are authorized as food additives under Regulation (EC) No 1333/2008. nih.gov The specifications for their purity are laid down in Commission Regulation (EU) No 231/2012. nih.gov Similarly, in the United States, the FDA regulates this compound as a food additive under Title 21 of the Code of Federal Regulations (21 CFR 180.37), permitting its use as a sweetening agent under specific conditions. cornell.eduecfr.gov
| Regulatory Body | Status | Key Findings and Recommendations |
| FDA (U.S.) | Permitted Food Additive | This compound may be safely used as a sweetening agent in food for special dietary purposes or authorized technological purposes. cornell.eduecfr.gov |
| EFSA (EU) | Authorized Food Additive (E 954) | Re-evaluated and established a group ADI of 9 mg/kg bw/day for saccharin and its salts. Concluded no concern for genotoxicity from the Remsen-Fahlberg manufacturing process. europa.eueuropa.eu |
| JECFA (FAO/WHO) | Food Additive with ADI | Established a group ADI of 0-5 mg/kg bw for saccharin and its salts. nih.govwho.int |
Methodological Advances in Research for Regulatory Compliance and Risk Assessment of this compound
The risk assessment of this compound has evolved with advancements in scientific methodologies. Early assessments relied heavily on long-term animal bioassays to identify potential toxic effects, including carcinogenicity. nih.gov While these studies remain important, modern regulatory science incorporates a broader range of methodological approaches for a more nuanced and comprehensive risk assessment.
One area of significant advancement is in the analytical methods used to ensure the purity of this compound. The European Pharmacopoeia and the United States Pharmacopeia (USP) have updated test methods for identifying and limiting impurities, such as toluenesulfonamides. usp.org High-performance liquid chromatography (HPLC) is now a preferred method for the simultaneous determination of saccharin and other sweeteners in food products. who.int
Toxicological research has also seen methodological shifts. While two-generation chronic feeding studies in rats were pivotal in the historical assessment of saccharin, there is now a greater emphasis on understanding the mechanisms of toxicity. nih.govtandfonline.com Research has moved towards investigating non-genotoxic mechanisms of action, including changes in urinary parameters and their effects on the urothelium. tandfonline.com The development of mathematical models of carcinogenesis has allowed for a more sophisticated analysis of the data, demonstrating that the effects of sodium saccharin in rats can be explained by its non-genotoxic influence on cell proliferation. tandfonline.com
The EFSA FAF Panel's re-evaluation of saccharins followed structured protocols that include hazard identification, hazard characterization, and an assessment of exposure levels in the EU population. europa.eu This systematic approach ensures a thorough and consistent evaluation of all available scientific data. nih.gov The use of refined exposure assessment scenarios, such as the brand-loyal scenario, provides a more realistic estimation of consumer intake, which is then compared against the established ADI. europa.euresearchgate.net
| Research Area | Methodological Advancement | Impact on Regulatory Assessment |
| Purity Analysis | Adoption of High-Performance Liquid Chromatography (HPLC) and updated pharmacopoeial methods. who.intusp.org | More precise identification and quantification of this compound and potential impurities, ensuring compliance with regulatory specifications. usp.org |
| Toxicology | Shift from solely observational studies to mechanistic studies focusing on non-genotoxic pathways. tandfonline.com | Provided evidence that the carcinogenic effect observed in male rats is not relevant to humans, leading to a re-evaluation of saccharin's safety. nih.goveuropa.eu |
| Risk Assessment | Use of structured protocols, systematic literature reviews, and refined exposure assessment models. europa.eunih.gov | Enhances the transparency, consistency, and accuracy of safety evaluations, leading to more robust regulatory decisions. europa.eu |
| Carcinogenesis Modeling | Application of mathematical models to understand the dynamics of cell proliferation. tandfonline.com | Supported the conclusion that saccharin's effect in rats is a threshold phenomenon, unlikely to occur at human consumption levels. tandfonline.com |
Interdisciplinary Research on Interspecies Differences in this compound Biological Responses Relevant to Regulatory Science
A critical aspect of the regulatory science surrounding this compound has been the interdisciplinary research into interspecies differences in its biological effects. The initial controversy over saccharin's safety arose from studies showing that high doses of sodium saccharin caused bladder tumors in male rats. nih.goveuropa.eu However, similar effects were not observed in other species, such as mice, hamsters, or monkeys, nor was there consistent evidence of this effect in humans from epidemiological studies. tandfonline.comeuropa.eu
This discrepancy prompted extensive research to understand the underlying mechanism. It was discovered that the bladder tumors in male rats were the result of a species-specific, high-dose phenomenon. who.int This process involves the formation of a calcium phosphate-containing precipitate in the urine, which leads to cytotoxicity and enhanced cell proliferation of the urothelium. who.intnih.gov This mechanism is not considered relevant to humans due to differences in urinary physiology and composition, such as pH and protein concentrations. tandfonline.com
The understanding of these interspecies variations has been crucial for regulatory agencies in their risk assessments. It highlights the importance of not simply extrapolating findings from one animal model to humans without a thorough understanding of the biological mechanisms involved. tandfonline.com The fact that saccharin is not metabolized in either rats or humans further pointed to a local effect on the bladder epithelium in the susceptible species, rather than a systemic toxic effect. europa.eu
| Species | Bladder Tumor Response to High-Dose Saccharin | Mechanistic Findings | Relevance to Human Risk Assessment |
| Male Rat | Increased incidence of bladder tumors. nih.goveuropa.eu | Formation of calcium phosphate-containing urinary precipitate, leading to urothelial cytotoxicity and proliferation. who.intnih.gov | Low; the mechanism is species-specific and not relevant to humans. tandfonline.comeuropa.eu |
| Female Rat | No significant increase in bladder tumors. europa.eu | Differences in urinary physiology compared to male rats. tandfonline.com | Confirms the sex-specific nature of the effect in rats. |
| Mouse | No bladder tumors observed. europa.eu | Different urinary composition and physiology. tandfonline.com | Supports the conclusion that the effect is not a general rodent phenomenon. |
| Hamster | No bladder tumors observed. europa.eu | Different urinary composition and physiology. tandfonline.com | Further evidence of species-specificity. |
| Monkey | No bladder tumors observed. europa.eu | Different urinary composition and physiology. tandfonline.com | Data from non-human primates provides additional support for lack of relevance to humans. |
| Human | No consistent evidence of increased bladder cancer risk from epidemiological studies. nih.goveuropa.eu | Human urinary physiology and composition differ significantly from that of male rats. tandfonline.com | Considered safe at established ADI levels. |
Future Research Directions and Unexplored Avenues in Calcium Saccharin Chemistry and Biology
Integration of Omics Technologies in Calcium Saccharin (B28170) Mechanistic Studies
The application of "omics" technologies, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the intricate biochemical mechanisms and pathways influenced by calcium saccharin. These advanced techniques can provide a holistic evaluation of biological systems, moving beyond traditional chemical and biochemical methods researchgate.net.
Metabolomics: Mass spectrometry-based metabolomics is a robust tool for characterizing components and their mechanisms within biological systems researchgate.net. This can be directly applied to profile metabolites altered by this compound exposure, offering insights into its metabolic impact. Combining nuclear magnetic resonance (NMR) and mass spectrometry (MS), coupled with liquid chromatography (LC-MS) and gas chromatography (GC-MS), allows for comprehensive metabolite analysis with improved selectivity and sensitivity researchgate.net.
Transcriptomics: Studies have already shown that saccharin exposure can lead to differential regulation of genes associated with the bacterial cell envelope and DNA replication/mismatch repair systems at the transcriptomic level embopress.org. Future research can extend this to this compound, providing insights into its genetic impact on various biological systems, including the gut microbiome.
Proteomics and Nutrigenomics: While not explicitly detailed for this compound in the provided search results, the broader application of proteomics to study protein expression and modifications, and nutrigenomics to investigate gene-nutrient interactions, would be invaluable in understanding the complete biological picture of this compound's effects.
The integration of data from these diverse omics platforms, despite challenges in data processing standardization and database expansion, is crucial for a more comprehensive understanding of metabolite-gene-protein interactions related to this compound researchgate.net.
Development of Advanced Analytical Platforms for this compound Detection and Profiling
The accurate detection and profiling of this compound in various matrices are essential for both research and regulatory purposes. While conventional methods like electrophoresis (CE), chromatography (UHPLC), and vibrational spectroscopy (FT-NIR) have been used for non-nutritive sweetener determination, there is a continuous need for developing more advanced and efficient analytical platforms mdpi.com.
Multi-analyte Detection: Future efforts should focus on developing methods capable of simultaneously determining multiple sweeteners, including this compound, in a single analytical run, which is vital for food-safety monitoring given the ubiquitous combination of non-nutritive sweeteners in food products mdpi.com.
Enhanced Spectroscopic Techniques: Techniques such as Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy have been successfully employed for identifying and quantifying saccharin mdpi.com. Further advancements in these spectroscopic methods, potentially combined with chemometrics, could lead to more rapid, sensitive, and automated detection of this compound in complex samples mdpi.com.
High-Resolution Mass Spectrometry (HRMS): The application of HRMS techniques, including Orbitrap, Time-of-Flight (TOF), Fourier Transform Ion Cyclotron Resonance (FT-ICR), and Ion Mobility Spectrometry (IMS), coupled with chromatography (LC-MS/GC-MS), can provide high sensitivity, specificity, and the ability to detect a wide range of compounds, making them superior for detailed profiling of this compound and its potential metabolites researchgate.net.
Biosensor Development: The development of novel biosensors tailored for this compound detection could offer rapid, on-site analysis capabilities, reducing the need for extensive sample preparation and laboratory-based instrumentation.
Calcium Oscillation Assays: While saccharin has been used as a non-toxic control in some neurotoxicity screenings, the underlying calcium oscillation assays utilizing high-throughput systems like FLIPR Tetra could be adapted to specifically investigate the impact of this compound on cellular calcium signaling in various biological contexts nih.gov.
Identification of Knowledge Gaps and Prioritization of Research Areas for this compound
Several critical knowledge gaps exist regarding this compound, necessitating prioritized research efforts to ensure a complete understanding of its impact.
Long-term Health Effects: A significant knowledge gap is the lack of comprehensive data on the extended effects of LNCS consumption, including this compound, on human health, particularly concerning obesity, diabetes, and the microbiome mdpi.com. More randomized, controlled clinical trials are needed to address this.
Mechanistic Understanding of Microbiome Interactions: Despite unequivocal evidence of saccharin's influence on the gut microbiome, the precise mechanisms through which it directly impacts bacterial physiology remain elusive embopress.org. This is a high-priority area for future biological research.
Taste Receptor Signaling Pathways: Further investigation is required to determine if high-dose saccharin activates bitter taste signal pathways or reduces sweet taste sensing mediated by T1R3-Gα, leading to changes in intracellular cAMP content oup.com. This specific mechanistic question is crucial for understanding taste perception and beyond.
Environmental Impact and Human Health: The potential human health effects of artificial sweeteners, including saccharin, are still not fully understood, especially considering their increasing recognition as pollutants in water systems due to their resistance to wastewater treatment processes researchgate.net. Research into the environmental fate and potential long-term human health implications of this compound as an environmental contaminant is warranted.
Integration and Standardization of Omics Data: To fully leverage the power of omics technologies in understanding this compound's biological impact, there is a pressing need for improved data processing standardization, database expansion, and a deeper understanding of metabolite-gene-protein interactions researchgate.net.
Prioritizing research in these areas, particularly focusing on long-term health outcomes, detailed microbiome interactions, and precise mechanistic pathways using advanced analytical and multi-omics approaches, will be crucial for advancing the scientific understanding of this compound.
Q & A
Q. Methodological Guidance :
- Use USP Reference Standards (e.g., USP Saccharin Calcium RS) for calibration .
- Conduct elemental analysis (e.g., ICP-MS) to verify calcium content and detect heavy metal contaminants .
How do pH and temperature influence the hydrolytic stability of this compound in aqueous solutions?
Basic Research Question
this compound exhibits high stability under standard food-processing conditions but degrades under extreme environments:
- pH Effects : At pH < 2.0, hydrolysis produces non-sweet compounds like 2-sulfobenzoic acid and 2-sulfamoyl benzoic acid .
- Thermal Stability : Stable up to 100°C; decomposition occurs at 380°C, releasing nitrogen and sulfur oxides .
Q. Methodological Guidance :
- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-UV to quantify degradation products .
- For kinetic studies, employ Arrhenius modeling to predict shelf-life under varying conditions .
What analytical techniques are recommended for assessing this compound purity and compliance with pharmacopeial standards?
Advanced Research Question
Pharmacopeial standards (e.g., USP, CODEX) require:
- Purity Criteria : 98–101% anhydrous basis, with limits on sulfonamide impurities (<0.1%) .
- Key Techniques :
- Titrimetry : Neutralization titration to quantify free acid/alkali content.
- Spectroscopy : UV-Vis for absorbance at 270 nm (characteristic of saccharin) .
- Chromatography : Reverse-phase HPLC with a C18 column and mobile phase (acetonitrile:buffer, 30:70) .
Q. Methodological Guidance :
- Validate methods per ICH Q2(R1) guidelines, including specificity, linearity (R² > 0.995), and recovery (98–102%) .
How can researchers reconcile discrepancies between rodent carcinogenicity data and human epidemiological findings for this compound?
Advanced Research Question
Rodent studies link this compound to bladder tumors via calcium phosphate precipitate-induced cytotoxicity, but human studies show no significant risk .
Q. Methodological Guidance :
- Use in vitro models (e.g., 3D urothelial cultures) to study species-specific cytotoxicity.
- Conduct meta-analyses of epidemiological data with adjustments for confounding factors (e.g., smoking, cyclamate co-exposure) .
What statistical considerations are critical when designing metabolic studies on this compound?
Advanced Research Question
Robust experimental design requires:
Q. Methodological Guidance :
- Use mixed-effects models to account for intra-individual variability in longitudinal studies .
- Pre-register hypotheses and analysis plans to reduce Type I errors .
How do synthesis pathways impact the physicochemical properties of this compound?
Advanced Research Question
Two primary synthesis routes affect impurity profiles:
Classical Remsen-Fahlberg Method : Yields o-toluenesulfonamide impurities if oxidation is incomplete .
Maumee Process : Produces higher-purity saccharin via methyl anthranilate intermediates but requires stringent chlorine handling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
